N-{[4-Benzyl-5-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide
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Overview
Description
N-{[4-Benzyl-5-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide is a complex organic compound that features a diverse array of functional groups, including triazole, pyrazole, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-Benzyl-5-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.
Synthesis of the triazole ring: This involves the cyclization of an appropriate hydrazide with a nitrile.
Coupling reactions: The triazole and pyrazole intermediates are then coupled using a suitable linker, such as a sulfanyl group.
Final assembly: The final compound is assembled by attaching the furan-2-carboxamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[4-Benzyl-5-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
Medicinal Chemistry: The compound’s diverse functional groups make it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Chemical Biology: It can be used as a probe to study biological processes, such as signal transduction pathways.
Materials Science: The compound’s unique structure could be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[4-Benzyl-5-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Disilane-bridged architectures
- Ethyl acetoacetate
Uniqueness
N-{[4-Benzyl-5-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide is unique due to its combination of multiple functional groups and rings, which confer a high degree of chemical versatility and potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C33H29BrN6O3S |
---|---|
Molecular Weight |
669.6 g/mol |
IUPAC Name |
N-[[4-benzyl-5-[2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C33H29BrN6O3S/c1-22-9-11-25(12-10-22)28-18-27(24-13-15-26(34)16-14-24)38-40(28)31(41)21-44-33-37-36-30(19-35-32(42)29-8-5-17-43-29)39(33)20-23-6-3-2-4-7-23/h2-17,28H,18-21H2,1H3,(H,35,42) |
InChI Key |
ZNAHXEVBCFJXET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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